molecular formula C10H15NO4 B14610498 2-Methyl-2-(2-nitropropyl)cyclohexane-1,3-dione CAS No. 57822-04-5

2-Methyl-2-(2-nitropropyl)cyclohexane-1,3-dione

Cat. No.: B14610498
CAS No.: 57822-04-5
M. Wt: 213.23 g/mol
InChI Key: VWIFIHAWYBDKKJ-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-nitropropyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C10H15NO4. This compound is known for its applications in organic synthesis, pharmaceuticals, and agrochemicals . It serves as a synthetic intermediate in various chemical reactions and is valued for its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-nitropropyl)cyclohexane-1,3-dione typically involves the reaction of 2-methylcyclohexane-1,3-dione with 2-nitropropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile . The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, including continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-nitropropyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclohexane derivatives with various functional groups.

Scientific Research Applications

2-Methyl-2-(2-nitropropyl)cyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-nitropropyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a nitro group and a cyclohexane-1,3-dione core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications .

Properties

CAS No.

57822-04-5

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

2-methyl-2-(2-nitropropyl)cyclohexane-1,3-dione

InChI

InChI=1S/C10H15NO4/c1-7(11(14)15)6-10(2)8(12)4-3-5-9(10)13/h7H,3-6H2,1-2H3

InChI Key

VWIFIHAWYBDKKJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(C(=O)CCCC1=O)C)[N+](=O)[O-]

Origin of Product

United States

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